molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No. B116992
Key on ui cas rn: 28523-86-6
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
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Patent
US05886239

Procedure details

In an efficient fume hood, liquid hydrogen fluoride (85.1 g, 4.25 mol) was transferred into a 1 liter Teflon® reaction vessel chilled in a dry ice/acetone cold bath. The vessel was fitted with a dry ice condenser, thermocouple, and addition funnel and a portion of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (80.1 g) was added. A solution of diisopropylethylamine (249.0 g, 1.93 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (271.0 g) was slowly added while maintaining the internal temperature in the range of -5°to 10° C. After completing the addition, the mixture was transferred to a 2 liter glass boiling flask and the Teflon® vessel was rinsed out with a solution of diisopropylethylamine (307.0 g, 2.38 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (180.0 g) which was also transferred to the glass flask. An additional 850 g of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether was added to the reaction flask to bring the total to 1381.1 g (6.38 mol). This mixture was heated at reflux for 16 hours. After cooling to ambient temperature, water (700 mL) was added to the reaction mixture and, after vigorous shaking, the resultant layers were separated. The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water). The organic layer (1259.7 g) was analyzed by NMR and gas chromatography and was shown to consist of 63.6% fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) and 35.4% recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, giving a 95% yield of sevoflurane based on starting material consumed.
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step Two
Quantity
85.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
249 g
Type
reactant
Reaction Step Four
Quantity
271 g
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
307 g
Type
reactant
Reaction Step Six
Quantity
180 g
Type
reactant
Reaction Step Six
Name
Quantity
700 mL
Type
reactant
Reaction Step Seven
Yield
95%

Identifiers

REACTION_CXSMILES
[FH:1].C(N(C(C)C)CC)(C)C.O.[F:12][C:13]([F:23])([F:22])[CH:14]([O:19][CH2:20]Cl)[C:15]([F:18])([F:17])[F:16]>>[CH2:20]([F:1])[O:19][CH:14]([C:15]([F:18])([F:17])[F:16])[C:13]([F:23])([F:22])[F:12]

Inputs

Step One
Name
Quantity
850 g
Type
reactant
Smiles
FC(C(C(F)(F)F)OCCl)(F)F
Step Two
Name
Quantity
80.1 g
Type
reactant
Smiles
FC(C(C(F)(F)F)OCCl)(F)F
Step Three
Name
Quantity
85.1 g
Type
reactant
Smiles
F
Name
Teflon
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
249 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
271 g
Type
reactant
Smiles
FC(C(C(F)(F)F)OCCl)(F)F
Step Five
Name
glass
Quantity
2 L
Type
reactant
Smiles
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
307 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
180 g
Type
reactant
Smiles
FC(C(C(F)(F)F)OCCl)(F)F
Step Seven
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in a dry ice/acetone cold bath
CUSTOM
Type
CUSTOM
Details
The vessel was fitted with a dry ice condenser
ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
after vigorous shaking, the resultant layers were separated
WASH
Type
WASH
Details
The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water)
CUSTOM
Type
CUSTOM
Details
recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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